3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential antioxidant, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Antioxidant Activity: Scavenging free radicals and chelating metal ions.
Antibacterial Activity: Disrupting bacterial cell membranes and inhibiting essential enzymes.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(3-methoxyphenyl)benzamide
- 3,4-Dimethoxyphenethylamine
- 3,4-dimethoxy-N-methylbenzamide
Uniqueness
3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide stands out due to its unique combination of a benzamide core with a chromen-2-yl moiety, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-17-8-6-7-15(13-17)22-23(27)18-9-4-5-10-19(18)32-25(22)26-24(28)16-11-12-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLASZWFGKVBHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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